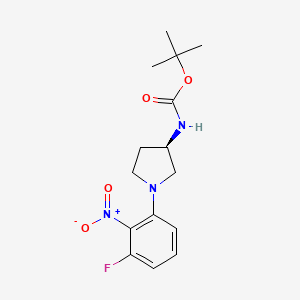
(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Applications De Recherche Scientifique
Synthetic Methodologies and Intermediate Applications
One significant application of compounds related to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate involves their use as intermediates in the synthesis of more complex molecules. For example, the development of practical and scalable syntheses for intermediates in pharmaceutical manufacturing utilizes similar compounds. The process development and pilot-plant synthesis described by Li et al. (2012) in the manufacture of lymphocyte function-associated antigen 1 inhibitors highlight the importance of such compounds in synthesizing medication (Li et al., 2012).
Analytical Chemistry and Stereochemistry
Another research application pertains to the determination of absolute configuration of chiral molecules, which is crucial for understanding their pharmacological properties. The work by Procopiou et al. (2016) on determining the absolute configuration of related compounds using vibrational circular dichroism and chemical synthesis techniques underscores the role of these compounds in analytical chemistry and stereochemical investigations (Procopiou et al., 2016).
Material Science and Polymer Synthesis
In material science, the synthesis of polymers with specific functional groups or properties often requires intermediates similar to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate. For instance, Lu et al. (2014) described the synthesis of aromatic diamine monomers containing pyridine heterocyclic groups and tert-butyl substituents for preparing poly(pyridine–imide)s. Such research demonstrates the compound's relevance in creating materials with desirable thermal stability and solubility characteristics (Lu et al., 2014).
Catalysis and Organic Transformations
Compounds with structures related to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate also find applications in catalysis and organic transformations. The study by Ratnikov et al. (2011) on dirhodium-catalyzed oxidations exemplifies how similar compounds are utilized in catalytic processes to achieve selective oxidation of phenols and anilines, demonstrating their utility in synthetic organic chemistry (Ratnikov et al., 2011).
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
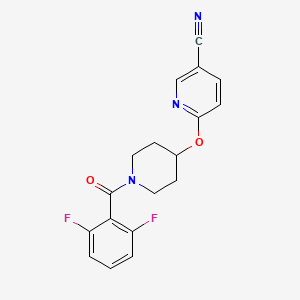

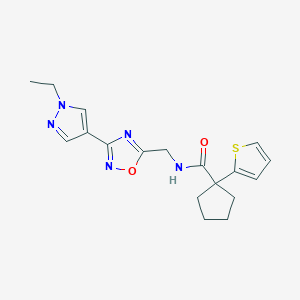

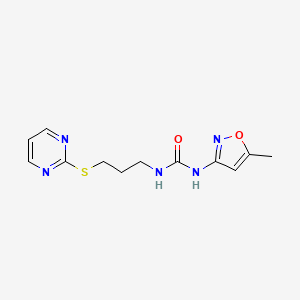

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
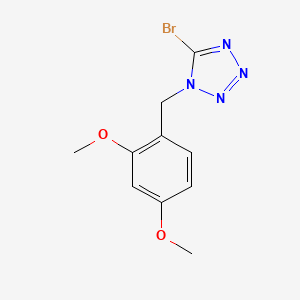
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)